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molecular formula C10H9N5 B8285139 7-allylamino-6-cyano-1H-pyrazolo[4,3-b]pyridine

7-allylamino-6-cyano-1H-pyrazolo[4,3-b]pyridine

Cat. No. B8285139
M. Wt: 199.21 g/mol
InChI Key: UKPRMRFNAFLZET-UHFFFAOYSA-N
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Patent
US04837238

Procedure details

A solution of 7-allylamino-6-cyano-1H-pyrazolo[4,3-b]pyridine (E2, 487 mg, 2.4 mmol) in ethanol (100 ml) and ethanolic hydrogen chloride (2 ml) was hydrogenated over 10% palladium on charcoal (200 mg) at 40° C. and atmospheric pressure for 48 h. The catalyst was filtered off and the solution was evaporated in vacuo. The resulting solid was dissolved in water (15 ml) and the solution was adjusted to pH 8 with 10% sodium carbonate solution. After washing with ethyl acetate, the aqueous solution was cooled at 4° C. for 2 days. A white solid separated and was filtered off and dried to give the title compound (185 mg, 37%), m.p. 97°-100° C.
Quantity
487 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
200 mg
Type
catalyst
Reaction Step Four
Yield
37%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5]1[C:10]([C:11]#[N:12])=[CH:9][N:8]=[C:7]2[CH:13]=[N:14][NH:15][C:6]=12)[CH:2]=[CH2:3]>C(O)C.Cl.[Pd]>[NH2:12][CH2:11][C:10]1[C:5]([NH:4][CH2:1][CH2:2][CH3:3])=[C:6]2[NH:15][N:14]=[CH:13][C:7]2=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
487 mg
Type
reactant
Smiles
C(C=C)NC1=C2C(=NC=C1C#N)C=NN2
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solution was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in water (15 ml)
WASH
Type
WASH
Details
After washing with ethyl acetate
CUSTOM
Type
CUSTOM
Details
A white solid separated
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
NCC=1C(=C2C(=NC1)C=NN2)NCCC
Measurements
Type Value Analysis
AMOUNT: MASS 185 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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